(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Overview
Description
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative with a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired enantiomer is obtained. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which has been extensively used in the stereoselective synthesis of amines and their derivatives . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the binding affinity and selectivity of the compound, while the chiral center can affect the overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-3-(4-methylphenyl)propanoic acid: A similar compound with a methyl group instead of a tert-butyl group, which can affect its reactivity and applications.
2-Amino-3-(4-isopropylphenyl)propanoic acid: Another similar compound with an isopropyl group, which may have different steric and electronic effects.
Uniqueness
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions with other molecules. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426691 | |
Record name | (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274262-82-7 | |
Record name | p-tert-Butylphenylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274262827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TERT-BUTYLPHENYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY1LE5H0PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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